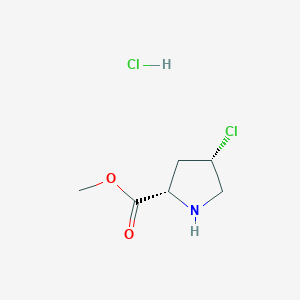
Methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate; hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a chiral pyrrolidine derivative that has been synthesized by various methods.
Mécanisme D'action
The mechanism of action of methyl (Methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate;hydrochloride)-4-chloropyrrolidine-2-carboxylate; hydrochloride is not well understood. However, it is believed that this compound acts as a chiral auxiliary in asymmetric synthesis and as a precursor in the synthesis of biologically active compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl (this compound)-4-chloropyrrolidine-2-carboxylate; hydrochloride are not well understood. However, it has been reported that this compound exhibits low toxicity and is relatively stable under normal laboratory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl (Methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate;hydrochloride)-4-chloropyrrolidine-2-carboxylate; hydrochloride in lab experiments is its potential use as a chiral auxiliary in asymmetric synthesis. This compound is also relatively stable and exhibits low toxicity, making it a safe and easy-to-handle reagent. However, one of the limitations of using this compound is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on methyl (Methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate;hydrochloride)-4-chloropyrrolidine-2-carboxylate; hydrochloride. One possible direction is the development of new and efficient synthesis methods for this compound. Another possible direction is the study of its potential applications in the synthesis of biologically active compounds. Additionally, further studies are needed to understand the mechanism of action and biochemical and physiological effects of this compound.
Méthodes De Synthèse
Methyl (Methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate;hydrochloride)-4-chloropyrrolidine-2-carboxylate; hydrochloride can be synthesized by various methods. One of the most common methods is the reaction of L-proline with ethyl chloroformate, which yields the intermediate ethyl (this compound)-4-chloropyrrolidine-2-carboxylate. This intermediate is then reacted with methylamine hydrochloride to yield the final product, methyl (this compound)-4-chloropyrrolidine-2-carboxylate; hydrochloride.
Applications De Recherche Scientifique
Methyl (Methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate;hydrochloride)-4-chloropyrrolidine-2-carboxylate; hydrochloride has potential applications in various fields of scientific research. This compound has been studied for its potential use as a chiral auxiliary in asymmetric synthesis. It has also been studied for its potential use in the synthesis of biologically active compounds.
Propriétés
IUPAC Name |
methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2.ClH/c1-10-6(9)5-2-4(7)3-8-5;/h4-5,8H,2-3H2,1H3;1H/t4-,5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBYUDGQEJTGDN-FHAQVOQBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]propanamide](/img/structure/B2779759.png)
![5-chloro-N-[2-(1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2779761.png)
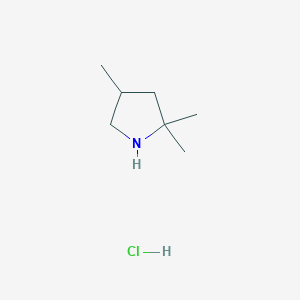
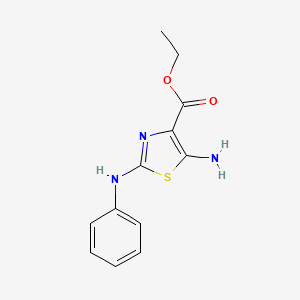

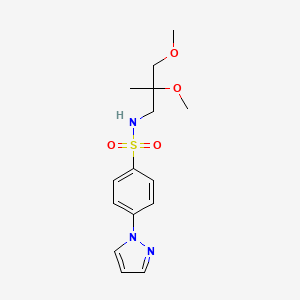
![6-[4-[2-(2-Chloro-6-fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2779768.png)
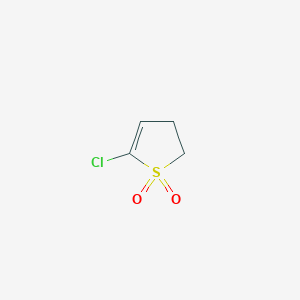
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2779770.png)
![N-[2-(2,3-dihydro-1H-indole-1-sulfonyl)ethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2779773.png)
![2-Chloro-N-[1-(1-methyltetrazol-5-yl)ethyl]acetamide](/img/structure/B2779774.png)
![7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 2,6-difluorobenzenecarboxylate](/img/structure/B2779777.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea](/img/structure/B2779780.png)